molecular formula C10H11BrN2O3 B1293174 5-Bromo-2-morpholinonicotinic acid CAS No. 1017783-03-7

5-Bromo-2-morpholinonicotinic acid

Cat. No.: B1293174
CAS No.: 1017783-03-7
M. Wt: 287.11 g/mol
InChI Key: AXXSSEQZMXBAFK-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-morpholinonicotinic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less documented.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.

    Oxidation and Reduction Reactions: Typical oxidizing agents might include potassium permanganate or hydrogen peroxide, while reducing agents could include sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminonicotinic acid derivatives .

Scientific Research Applications

5-Bromo-2-morpholinonicotinic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-morpholinonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the morpholine ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-morpholinonicotinic acid is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and binding affinity to specific molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-bromo-2-morpholin-4-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O3/c11-7-5-8(10(14)15)9(12-6-7)13-1-3-16-4-2-13/h5-6H,1-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXSSEQZMXBAFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=N2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649786
Record name 5-Bromo-2-(morpholin-4-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017783-03-7
Record name 5-Bromo-2-(4-morpholinyl)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017783-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(morpholin-4-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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